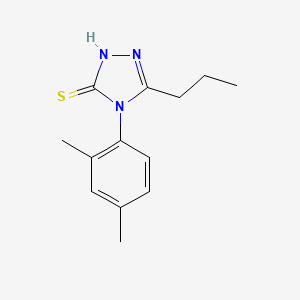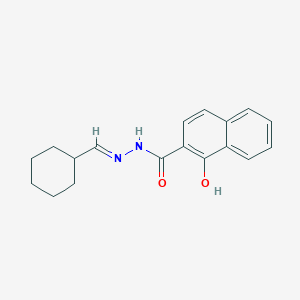![molecular formula C18H14ClNO3S2 B4839344 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839344.png)
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
概要
説明
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dimethoxyphenyl and chlorophenyl groups. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-chlorophenylthiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic rings, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25-50°C).
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures (0-25°C).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; varying temperatures depending on the reaction.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Such as proteases or kinases, which are involved in critical biological processes.
Interaction with DNA: Binding to DNA and interfering with replication or transcription processes.
Modulation of signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune responses.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Thiazoles: Compounds with a thiazole ring, which is structurally related to thiazolidinones.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethoxyphenyl and chlorophenyl groups enhances its potential for diverse applications in scientific research.
特性
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-7-8-15(23-2)11(9-14)10-16-17(21)20(18(24)25-16)13-5-3-12(19)4-6-13/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODAVMLOQEJTO-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4839268.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)
![N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4839299.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4839304.png)

![2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4839315.png)
![2-[(1E,3E)-penta-1,3-dien-1-yl]-4H-3,1-benzoxazin-4-one](/img/structure/B4839322.png)

![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![3-[(4-METHYLPHENYL)SULFONYL]-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4839365.png)
![(5-CHLORO-2-THIENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4839368.png)
![1-(4-chlorobenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
